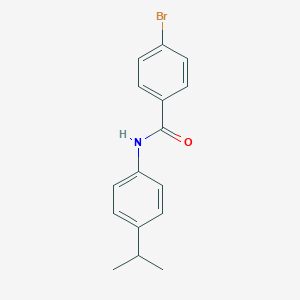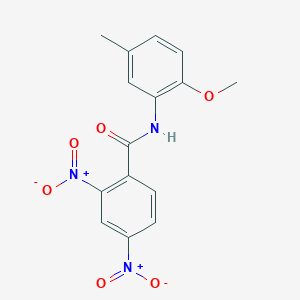![molecular formula C21H12N2O3 B401177 4-[2-(1,3-Dioxoisoindol-2-yl)phenoxy]benzonitrile](/img/structure/B401177.png)
4-[2-(1,3-Dioxoisoindol-2-yl)phenoxy]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(1,3-Dioxoisoindol-2-yl)phenoxy]benzonitrile is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety. Phthalimides are known for their diverse applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of 4-[2-(1,3-Dioxoisoindol-2-yl)phenoxy]benzonitrile typically involves the reaction of phthalic anhydride with appropriate amines or phenols. One common method includes the reaction of phthalic anhydride with 2-aminophenol under acidic conditions to form the phthalimide intermediate. This intermediate is then reacted with 4-cyanophenol in the presence of a base to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
4-[2-(1,3-Dioxoisoindol-2-yl)phenoxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions .
Aplicaciones Científicas De Investigación
4-[2-(1,3-Dioxoisoindol-2-yl)phenoxy]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[2-(1,3-Dioxoisoindol-2-yl)phenoxy]benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s phthalimide moiety allows it to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar compounds to 4-[2-(1,3-Dioxoisoindol-2-yl)phenoxy]benzonitrile include:
4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid octyl ester: This compound has a similar phthalimide structure but with an octyl ester group instead of a phenoxy group.
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile: This compound is structurally similar but lacks the phenoxy group, making it less versatile in certain chemical reactions.
Amlodipine impurity A: This compound contains a phthalimide moiety and is used as an impurity standard in pharmaceutical analysis.
Propiedades
Fórmula molecular |
C21H12N2O3 |
|---|---|
Peso molecular |
340.3g/mol |
Nombre IUPAC |
4-[2-(1,3-dioxoisoindol-2-yl)phenoxy]benzonitrile |
InChI |
InChI=1S/C21H12N2O3/c22-13-14-9-11-15(12-10-14)26-19-8-4-3-7-18(19)23-20(24)16-5-1-2-6-17(16)21(23)25/h1-12H |
Clave InChI |
NKDSXFJTJMAZCC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3OC4=CC=C(C=C4)C#N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3OC4=CC=C(C=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B401094.png)

![2-chloro-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B401099.png)







![1-[(2,4-dichlorophenyl)carbonyl]pyrrolidine](/img/structure/B401109.png)



